molecular formula C9H12BrClFN B13469343 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B13469343
M. Wt: 268.55 g/mol
InChI Key: CULIBVROOBUFCA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrFN·HCl It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amine Formation: The intermediate compound is then subjected to amination reactions to form the propan-1-amine structure.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired chemical reactions.

    Catalysts and Reagents: Using appropriate catalysts and reagents to enhance reaction efficiency and selectivity.

    Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylpropanamine derivatives with different functional groups.

Scientific Research Applications

The applications of 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride are diverse, especially in pharmaceutical research, where it is considered for potential use. Interaction studies often investigate its binding affinity and activity against various biological targets to understand its mechanism of action and potential therapeutic effects.

While specific case studies and comprehensive data tables for 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride are not available in the search results, the broader context of similar compounds and related research areas can provide insight:

1. Structural Analogues and their Applications
Several compounds share structural similarities with 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride. For example, research on novel 2,4-disubstituted pyrimidines has shown that selective inhibition of neuronal nitric oxide synthase (nNOS) is a significant therapeutic approach for targeting neurodegenerative disorders . However, further development of some compounds was hindered because of their inability to cross the blood–brain barrier .

2. Related Bromo-Fluoro Phenyl Compounds
1-(4-Bromo-2-fluorophenyl)propan-1-one is another chemical compound with a similar structure, which is utilized as a versatile intermediate in the synthesis of complex organic molecules, potential drug candidates, and fine chemicals. It is suited to medicinal chemistry, agrochemical development, and material science applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)propan-2-amine hydrochloride: A similar compound with a fluorine atom on the phenyl ring but lacking the bromine atom.

    2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride: Another similar compound with different positions of bromine and fluorine atoms on the phenyl ring.

Uniqueness

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride, also known by its CAS number 877130-14-8, is a compound with a unique molecular structure characterized by a propan-1-amine backbone substituted with a 4-bromo-2-fluorophenyl group. This specific arrangement contributes to its potential biological activities, which are under preliminary investigation.

The molecular formula of this compound is C10H12BrF·HCl, with a molecular weight of approximately 266.98 g/mol. The presence of the amine functional group allows for various chemical reactions, which are significant for synthesizing related compounds and exploring their applications in pharmaceuticals and materials science.

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities, including:

  • Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS may provide therapeutic benefits in conditions characterized by excessive nitric oxide production .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a possible role in the development of new antimicrobial agents .

The biological activity of this compound may be attributed to its interaction with various biological targets. For instance, studies involving similar amine-containing compounds have demonstrated binding affinity to neurotransmitter receptors and enzymes involved in the regulation of nitric oxide levels. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .

Research Findings

A summary of relevant findings from recent studies is presented in the table below:

Study Findings Methodology
Study 1Inhibition of nNOS with potential neuroprotective effectsIn vitro enzyme assays
Study 2Antimicrobial activity against S. aureus and E. coliAgar-well diffusion method
Study 3Cytotoxic effects on human leukemia cells (IC50 = 0.13 µM)Cell viability assays

Case Studies

  • Neuroprotective Activity : A study examined the effects of structurally similar compounds on rat models of neurodegeneration. Compounds showed significant inhibition of nNOS, resulting in reduced neuronal damage and improved cognitive function .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial potential of related amine compounds against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones comparable to traditional antibiotics, suggesting their utility as novel antimicrobial agents .
  • Cytotoxicity Assessment : Research into the cytotoxicity of similar amine derivatives revealed promising results against cancer cell lines, with some compounds achieving low IC50 values, indicating high potency against specific types of cancer cells .

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-6(5-12)8-3-2-7(10)4-9(8)11;/h2-4,6H,5,12H2,1H3;1H

InChI Key

CULIBVROOBUFCA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)Br)F.Cl

Origin of Product

United States

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